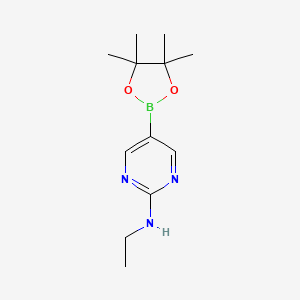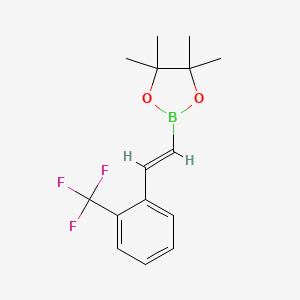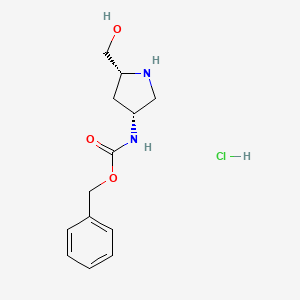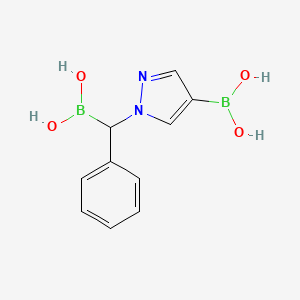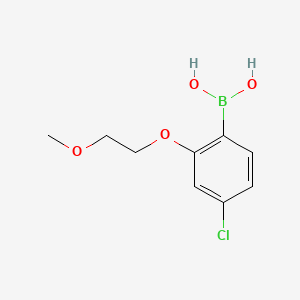
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BClO4 . It is a compound that contains boron, chlorine, carbon, hydrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular weight of (4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid is approximately 216.43 g/mol . The exact mass and monoisotopic mass are 216.0360667 g/mol .
Chemical Reactions Analysis
Boronic acids, such as (4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid, have been used in various chemical reactions . For instance, they have been used in the Suzuki reaction , a type of cross-coupling reaction. They have also been used in the synthesis of borinic acid derivatives .
Physical And Chemical Properties Analysis
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid has two hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 58.9 Ų . The complexity of the compound is 169 .
Scientific Research Applications
Sensing Applications
Boronic acids, including “(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the manipulation of proteins and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in the field of biochemistry and chemical biology .
Separation Technologies
Boronic acids are also used in separation technologies . This is due to their ability to form reversible covalent complexes with cis-diols, which are commonly found in many biological molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, they have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This is due to their ability to form reversible covalent complexes with cis-diols, which are commonly found in many biological molecules .
Catalysis
Phenylboronic acid, a similar compound to “(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid”, has been used as a reagent for various catalytic reactions . These include Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions .
Material Chemistry
Boronic acid-based compounds have found numerous applications in material chemistry . For instance, they have been used in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity .
properties
IUPAC Name |
[4-chloro-2-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQTKHBUWZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681699 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid | |
CAS RN |
1256354-97-8 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

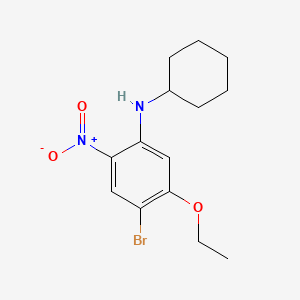



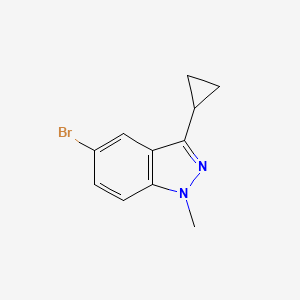
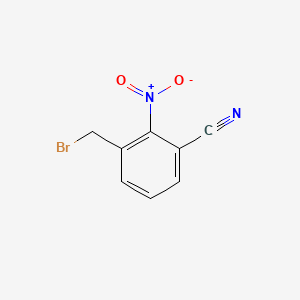
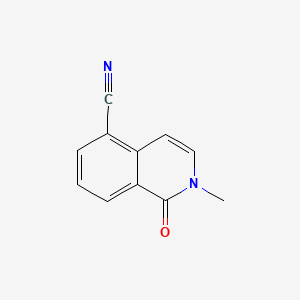
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)
